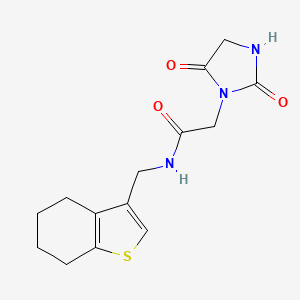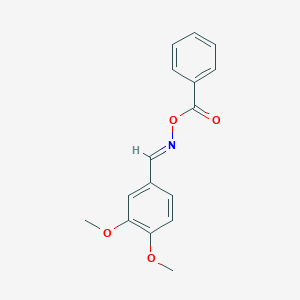![molecular formula C17H22N4O2 B5616702 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5616702.png)
2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine” is a chemical compound with the molecular formula C17H22N4O2 . It is structurally similar to 2,4-Dimethoxybenzylamine , which is an amine nucleophile used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in acidic medium . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .
Molecular Structure Analysis
The molecular structure of “2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine” consists of a pyrimidine ring attached to a piperazine ring via a benzyl group. The benzyl group is substituted with two methoxy groups .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidative annulation, base-promoted intermolecular oxidation C-N bond formation, and Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2,4-Dimethoxybenzylamine include a molecular weight of 167.21, a refractive index of 1.549, a boiling point of 140 °C/1 mmHg, and a density of 1.113 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Drug Synthesis
The 2,4-dimethoxybenzyl (DMB) moiety, which is part of the compound , has been studied for its use as a protecting group in the synthesis of diverse drug candidates . This suggests that “2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine” could potentially be used in the synthesis of new pharmaceuticals.
Antimicrobial Activity
Pyrimidine derivatives, which include “2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine”, have been reported to exhibit antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.
Anticancer Activity
Pyrimidine derivatives have also been reported to exhibit anticancer properties . Therefore, “2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine” could potentially be used in the development of new anticancer drugs.
Antifungal Activity
Similar to its antimicrobial properties, pyrimidine derivatives have been reported to exhibit antifungal properties . This suggests potential applications in the development of new antifungal agents.
Antimalarial Activity
Pyrimidine derivatives have been reported to exhibit antimalarial properties . This suggests potential applications in the development of new antimalarial drugs.
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the development of new anti-inflammatory and analgesic drugs.
Mecanismo De Acción
Target of Action
The primary target of 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth. It is involved in the conversion of dihydrofolate to tetrahydrofolate, which is a key step in the folate cycle .
Mode of Action
The compound interacts with its target, DHFR, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, thereby disrupting the folate cycle . The disruption of the folate cycle affects the synthesis of purines and pyrimidines, which are essential components of DNA .
Biochemical Pathways
The compound affects the folate–homocysteine–methionine pathway . This pathway is essential for the synthesis of purines and pyrimidines. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of these nucleotides . This can lead to a decrease in DNA synthesis and cell growth .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more accurate understanding.
Result of Action
The inhibition of DHFR and the disruption of the folate–homocysteine–methionine pathway can lead to a decrease in DNA synthesis and cell growth . This can potentially lead to the death of rapidly dividing cells, such as cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-22-15-4-5-16(23-2)14(12-15)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEFLQHAUPWTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)
![1-cyclohexyl-N-[2-(3-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5616629.png)
![8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616635.png)

![3'-(4-methoxyphenyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5616657.png)
![methyl 1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5616659.png)
![N-[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5616662.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5616677.png)
![(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5616684.png)

![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5616709.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5616713.png)

![4-({5-[1-(2-methoxybenzyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5616727.png)